molecular formula C9H10F3N B1582007 N-Methyl-3-(trifluoromethyl)benzylamine CAS No. 90390-07-1

N-Methyl-3-(trifluoromethyl)benzylamine

Cat. No.: B1582007
CAS No.: 90390-07-1
M. Wt: 189.18 g/mol
InChI Key: JFLPPELZYKHKQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-3-(trifluoromethyl)benzylamine is an organic compound with the molecular formula C9H10F3N and a molecular weight of 189.18 g/mol . This molecule, classified as an amine, features a benzylamine core that is substituted with a methyl group on the nitrogen atom and a trifluoromethyl group at the meta position of the phenyl ring . Its structure is represented by the SMILES notation CNCC1=CC(=CC=C1)C(F)(F)F and its CAS registry number is 90390-07-1 . As a secondary amine with a fluorinated aromatic ring, this compound serves as a versatile building block in organic synthesis and medicinal chemistry research . The trifluoromethyl group is known to significantly influence the electronic properties, metabolic stability, and lipophilicity of molecules, making this amine a valuable intermediate for the development of potential pharmacologically active substances . It is typically supplied as a colorless to pale yellow liquid . This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications . Researchers should note that this amine is classified as a corrosive liquid and requires careful handling. It causes severe skin burns and eye damage . Proper personal protective equipment should be worn, and it is recommended to handle the material in a well-ventilated environment, such as a fume hood . For transportation, it is classified under UN2735 (Amines, liquid, corrosive, n.o.s., Packaging Group III) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-[3-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c1-13-6-7-3-2-4-8(5-7)9(10,11)12/h2-5,13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLPPELZYKHKQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50238134
Record name Benzenemethanamine, N-methyl-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50238134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90390-07-1
Record name Benzenemethanamine, N-methyl-3-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, N-methyl-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50238134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 90390-07-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for N Methyl 3 Trifluoromethyl Benzylamine

Precursor Synthesis and Halogenation

A common and economically viable route to N-Methyl-3-(trifluoromethyl)benzylamine involves the initial synthesis of a halogenated precursor, which can then undergo nucleophilic substitution with methylamine (B109427). The stability and reactivity of the benzyl (B1604629) halide are crucial for the success of the subsequent amination step.

The key intermediate, 3-(trifluoromethyl)benzyl chloride (α,α,α-trifluoro-α'-chloro-m-xylene), is prepared from m-xylene (B151644) through a multi-step process designed to maximize yield and minimize undesirable byproducts. google.comgoogle.com A general process involves the chlorination of m-xylene to produce α,α,α'-trichloro-m-xylene (CMBC). google.com This intermediate is then subjected to selective chlorination under strong basic conditions to yield α,α,α,α'-tetrachloro-m-xylene. google.comgoogle.com

The crucial step is the subsequent reaction of this tetrachlorinated compound with liquid hydrogen fluoride (B91410). In a typical procedure, α,α,α,α'-tetrachloroxylene is slowly added to a stirred solution of liquid hydrogen fluoride at a controlled temperature, generally between 0-10°C. google.com This fluorination step selectively replaces the trichloromethyl group with a trifluoromethyl group, yielding the desired 3-(trifluoromethyl)benzyl chloride. google.com This method is designed to be economically feasible by optimizing selectivity and yields. google.com

Aminodehalogenation Reactions

Aminodehalogenation is a direct method for forming the carbon-nitrogen bond required in this compound. This reaction involves the nucleophilic substitution of the halogen atom in the benzyl chloride precursor by methylamine.

A process for a structurally related compound, 3,5-bis(trifluoromethyl)-N-methyl-benzylamine, provides a clear example of this reaction type. google.com The synthesis involves adding 3,5-bis(trifluoromethyl)-benzyl chloride dissolved in methanol (B129727) to a heated solution of aqueous methylamine and methanol. google.com The reaction mixture is maintained at approximately 50°C. google.com After the reaction is complete, the methanol and excess methylamine are removed by distillation. The organic phase, containing the product, is then separated from the aqueous phase, washed, and purified by distillation to yield the final product with high purity. google.com

Table 1: Reaction Parameters for the Synthesis of 3,5-bis(trifluoromethyl)-N-methyl-benzylamine

ParameterValue
Starting Material3,5-bis(trifluoromethyl)-benzyl chloride
Reagent40% Aqueous Methylamine
SolventMethanol
Reaction Temperature50 °C
Product Purity99.75%

Drawing an analogy from the synthesis of the 3,5-bis(trifluoromethyl) derivative, a similar process can be applied to produce this compound. google.com This analogous procedure would involve the reaction of 3-(trifluoromethyl)benzyl chloride with methylamine. The benzyl chloride would be reacted with an excess of methylamine, likely in an aqueous or alcoholic solution, to facilitate the nucleophilic substitution of the chloride atom. The use of a base or excess amine helps to neutralize the hydrochloric acid formed as a byproduct. The resulting this compound would then be isolated and purified.

Reductive Amination Approaches

Reductive amination offers an alternative pathway that avoids the use of halogenated intermediates. This method typically involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com

The synthesis of this compound can be achieved starting from 3-(trifluoromethyl)benzyl alcohol. The benzyl alcohol derivative would first be oxidized to the corresponding aldehyde, 3-(trifluoromethyl)benzaldehyde (B1294959), using standard oxidizing agents.

This aldehyde can then undergo reductive amination with methylamine. vaia.com The aldehyde reacts with methylamine to form an intermediate imine. This imine is subsequently reduced to the target secondary amine, this compound. masterorganicchemistry.com A variety of reducing agents can be employed for this step, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), which can selectively reduce the imine in the presence of the aldehyde. masterorganicchemistry.comresearchgate.net This one-pot procedure is an efficient method for amine synthesis. organic-chemistry.org A potential side reaction is the further reaction of the product, N-methylbenzylamine, with another molecule of benzaldehyde, leading to a tertiary amine byproduct. vaia.com

Table 2: General Scheme for Reductive Amination

StepReactantsIntermediate/Product
1. Oxidation3-(Trifluoromethyl)benzyl alcohol3-(Trifluoromethyl)benzaldehyde
2. Imine Formation3-(Trifluoromethyl)benzaldehyde, MethylamineN-(3-(trifluoromethyl)benzylidene)methanamine
3. ReductionN-(3-(trifluoromethyl)benzylidene)methanamine, Reducing Agent (e.g., NaBH₄)This compound

Reduction of Nitrile Precursors

A foundational and widely applicable method for the synthesis of this compound involves the chemical reduction of a nitrile precursor, namely 3-(trifluoromethyl)phenylacetonitrile. This approach is advantageous due to the relative accessibility of the nitrile starting material. The synthesis can be conceptualized as a two-step process: the formation of the primary benzylamine (B48309) followed by N-methylation, or more directly, through a one-pot reductive amination process.

The precursor, 3-(trifluoromethyl)phenylacetonitrile, is a commercially available liquid with defined physical properties.

Table 1: Physical Properties of 3-(trifluoromethyl)phenylacetonitrile

Property Value Reference
CAS Number 2338-76-3 sigmaaldrich.com
Molecular Formula C₉H₆F₃N sigmaaldrich.com
Molecular Weight 185.15 g/mol sigmaaldrich.com
Boiling Point 92-93 °C / 4 mmHg sigmaaldrich.com
Density 1.187 g/mL at 25 °C sigmaaldrich.com

| Refractive Index | n20/D 1.4565 | sigmaaldrich.com |

The reduction of the nitrile group (-CN) to a primary amine (-CH₂NH₂) can be achieved using various powerful reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), or through catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO₂).

Following the formation of 3-(trifluoromethyl)benzylamine, selective N-methylation can be performed. A classical approach is the Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde (B43269) to install the methyl group onto the primary amine. Alternatively, direct alkylation with a methylating agent like methyl iodide can be used, though this method risks over-alkylation to form the quaternary ammonium (B1175870) salt.

A more streamlined approach is the direct synthesis from the nitrile via reductive amination in the presence of methylamine. In this method, the nitrile is reduced in a solution containing methylamine, leading directly to the N-methylated product.

Solid-Phase Synthesis Techniques

Solid-phase synthesis offers a powerful platform for the generation of chemical libraries and is adaptable for the preparation of this compound. The general strategy involves anchoring a precursor molecule to a polymer resin, performing chemical transformations on the resin-bound substrate, and finally cleaving the desired product from the solid support. mdpi.com

The synthesis commences by immobilizing a suitable starting material onto a solid support. For this target molecule, 3-(trifluoromethyl)benzoic acid is an ideal starting point. A common solid support is a polystyrene resin functionalized with a linker that has a hydroxyl or amino group, such as Wang resin or Rink amide resin.

The carboxylic acid is coupled to the resin using standard peptide coupling reagents. For instance, 3-(trifluoromethyl)benzoic acid can be activated with a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), often in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt), and then reacted with the hydroxyl or amino groups on the resin. mdpi.com This securely anchors the trifluoromethylphenyl moiety to the solid phase via an ester or amide linkage.

Table 2: Reagents for Resin Functionalization

Step Reagent Purpose
Activation 3-(trifluoromethyl)benzoic acid, DIC, HOBt Forms an active ester of the benzoic acid
Coupling Functionalized Resin (e.g., Wang Resin) Immobilizes the substrate onto the solid support

| Washing | Dichloromethane (DCM), Dimethylformamide (DMF) | Removes excess reagents and by-products |

Once the substrate is bound to the resin, the carboxylic acid functional group must be converted into a reactive site for amine introduction. A common sequence involves the reduction of the resin-bound carboxyl group (as an ester) to a primary alcohol using a reducing agent like LiAlH₄. The resulting resin-bound 3-(trifluoromethyl)benzyl alcohol is then converted to a more reactive electrophile, such as a benzyl halide (bromide or chloride), using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).

The final step is the nucleophilic substitution reaction. The resin-bound benzyl halide is treated with an excess of methylamine. The amine displaces the halide, forming the desired secondary amine linkage. After the reaction is complete, the target molecule, this compound, is cleaved from the resin. For an ester linkage to a Wang resin, this is typically achieved under strongly acidic conditions, for example, using neat trifluoroacetic acid (TFA). nih.gov

Tandem Synthesis Approaches

Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, represent a highly efficient strategy in modern organic synthesis.

The Strecker reaction is a classic three-component coupling that can be adapted to produce precursors for this compound. organic-chemistry.orgmasterorganicchemistry.com In this approach, 3-(trifluoromethyl)benzaldehyde, methylamine, and a cyanide source react to form an α-aminonitrile intermediate.

The reaction proceeds through the initial formation of an imine (or iminium ion) from the condensation of 3-(trifluoromethyl)benzaldehyde and methylamine. wikipedia.org Subsequent nucleophilic addition of the cyanide anion (from KCN or NaCN) or cyanide equivalent (like trimethylsilyl (B98337) cyanide, TMSCN) to the imine double bond yields the α-aminonitrile, N-cyano-N-methyl-1-(3-(trifluoromethyl)phenyl)methanamine. orgchemres.org

Table 3: Components for Strecker Reaction

Component Role Example
Aldehyde Electrophilic carbonyl source 3-(trifluoromethyl)benzaldehyde
Amine Nitrogen source Methylamine

| Cyanide Source | Nucleophile | Trimethylsilyl cyanide (TMSCN) |

This α-aminonitrile intermediate is then subjected to reduction. The nitrile group can be reduced to a methylene (B1212753) group using a reagent like LiAlH₄, which would simultaneously reduce the C-N bond of the aminonitrile to furnish the final product, this compound, in a one-pot, two-step sequence.

Trifluoromethylation/cyclization cascade reactions typically involve the introduction of a trifluoromethyl group which initiates a sequence of intramolecular reactions, often leading to the formation of complex heterocyclic scaffolds. mit.edu Applying such a strategy to the synthesis of a relatively simple acyclic molecule like this compound is unconventional but can be conceptually designed as a multi-step, one-pot process involving a transient cyclic intermediate.

A hypothetical pathway could begin with a substrate designed to undergo a radical trifluoromethylation. For instance, an N-methylated allylic amine bearing a suitable precursor on the aromatic ring could be a starting point. Upon introduction of a trifluoromethyl radical (generated, for example, from Togni's reagent or CF₃I under photocatalytic conditions), the CF₃ group could add to the aromatic ring or a side chain. This step could be designed to trigger an intramolecular cyclization, forming a temporary heterocyclic structure. A subsequent, controlled ring-opening or rearrangement step within the same pot could then lead to the final, stable benzylamine structure. While not a standard route for this specific target, the principles of cascade reactions demonstrate the potential for innovative synthetic design to construct molecular frameworks through elegant and step-economical pathways.

Reaction Mechanisms of this compound Synthesis

The formation of this compound is governed by specific reaction kinetics and pathways. Understanding these mechanisms is crucial for optimizing synthetic protocols.

One of the primary methods for synthesizing secondary amines like this compound is through reductive amination. wikipedia.org This process typically involves the reaction of an aldehyde with a primary amine to form an imine intermediate, which is subsequently reduced to the target amine. nih.govacs.org In the context of synthesizing this compound, this would involve the reaction of 3-(trifluoromethyl)benzaldehyde with methylamine.

The reaction proceeds in two key stages:

Imine Formation : The carbonyl group of the aldehyde reacts with the nucleophilic amine to form a hemiaminal, which then dehydrates to yield an imine (or its protonated form, the iminium ion). wikipedia.org

Reduction : The imine is then reduced to the corresponding amine. This reduction can be achieved using various reducing agents, including catalytic hydrogenation with H₂ over a palladium catalyst (Pd-C). google.comchemicalbook.comgoogle.com

Table 1: Steps in Reductive Amination

StepReactantsIntermediateProductKey Factors
1 3-(Trifluoromethyl)benzaldehyde + MethylamineHemiaminal(E)-N-methyl-1-(3-(trifluoromethyl)phenyl)methaniminepH, Removal of Water
2 Imine Intermediate + Reducing Agent (e.g., H₂/Pd-C)-This compoundCatalyst, Reducing Agent Strength

A direct and efficient route to this compound involves nucleophilic substitution. This pathway typically uses a 3-(trifluoromethyl)benzyl halide as the electrophile and methylamine as the nucleophile. A patent for the synthesis of the closely related 3,5-bis(trifluoromethyl)-N-methyl-benzylamine describes an amino-dehalogenation reaction starting from 3,5-bis(trifluoromethyl)-benzyl chloride and methylamine. google.com

Applying this to the target molecule, the reaction proceeds as follows:

Reactants : 3-(Trifluoromethyl)benzyl chloride or 3-(Trifluoromethyl)benzyl bromide reacts with methylamine.

Mechanism : The lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic benzylic carbon of the 3-(trifluoromethyl)benzyl halide. This attack displaces the halide ion (Cl⁻ or Br⁻) in a classic Sₙ2 reaction, forming the C-N bond and yielding this compound.

The reaction of methylamine with benzoyl chloride to form N-methylbenzamide is a well-documented example of nucleophilic acyl substitution, further demonstrating the nucleophilic character of methylamine. brainly.comtardigrade.in

Table 2: Nucleophilic Substitution for Amine Synthesis

ElectrophileNucleophileSolventProduct
3,5-bis(Trifluoromethyl)-benzyl chlorideMethylamineMethanol3,5-bis(Trifluoromethyl)-N-methyl-benzylamine
3-(Trifluoromethyl)benzyl chlorideMethylamine(Not specified)This compound

Further functionalization of this compound can be achieved through electrophilic aromatic substitution (EAS). The regioselectivity of this reaction is determined by the directing effects of the substituents already present on the benzene (B151609) ring: the N-methylaminomethyl group (-CH₂NHCH₃) at position 1 and the trifluoromethyl group (-CF₃) at position 3.

-CH₂NHCH₃ group : This is an alkylamine group, which is considered an activating group and an ortho, para-director due to its ability to donate electron density to the ring through induction and hyperconjugation, stabilizing the cationic intermediate (arenium ion).

-CF₃ group : This is a strongly electron-withdrawing group, making it a deactivating group and a meta-director. columbia.edu It destabilizes the arenium ion intermediate, particularly when the positive charge is on the carbon adjacent to it (ortho or para positions).

When considering an incoming electrophile, the directing effects of these two groups are as follows:

The -CH₂NHCH₃ group directs to positions 2, 4, and 6 (ortho and para).

The -CF₃ group directs to positions 1, 5, and the other 5-equivalent position (meta).

The 5-position is para to the activating -CH₂NHCH₃ group and meta to the deactivating -CF₃ group. Since both substituents favor substitution at this position, the 5-position is highly activated towards electrophilic attack. For instance, in the nitration of toluene (B28343) (which has an activating methyl group), the main products are ortho- and para-nitrotoluene. cerritos.edu Conversely, the nitration of (trifluoromethyl)benzene yields almost exclusively the meta-product. columbia.edu In the case of this compound, the powerful activating and directing effect of the benzylamine group, reinforced by the meta-directing effect of the trifluoromethyl group, makes the 5-position the most probable site for substitution.

Table 3: Directing Effects for Electrophilic Substitution

SubstituentPositionElectronic EffectDirecting InfluenceTarget Position
-CH₂NHCH₃1Activating, Electron-Donatingortho, para2, 4, 5
-CF₃3Deactivating, Electron-Withdrawingmeta5 , 1

The introduction of the trifluoromethyl (-CF₃) group onto the benzene ring is a key step in the synthesis of the precursors for this compound. While electrophilic and nucleophilic methods exist, radical trifluoromethylation has emerged as a powerful and versatile strategy. acs.orggoogle.com This approach allows for the direct installation of the -CF₃ group without requiring pre-functionalized substrates. google.com

The general mechanism involves two main steps:

Generation of the Trifluoromethyl Radical (•CF₃) : A trifluoromethyl radical is generated from a suitable precursor. Common radical initiators include Togni's reagent, sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent), and trifluoromethyl iodide (CF₃I) in the presence of a photocatalyst or a reducing agent. google.comresearchgate.net

Reaction with the Aromatic Ring : The highly electrophilic •CF₃ radical adds to the electron-rich aromatic ring (e.g., toluene) to form a resonance-stabilized cyclohexadienyl radical intermediate. This intermediate is then oxidized to the final trifluoromethylated aromatic product, regenerating the aromaticity of the ring. researchgate.net

This method is advantageous due to its mild reaction conditions and broad functional group tolerance. chemicalbook.com Photocatalysis, often using visible light, has become a common way to initiate these radical reactions, making it an attractive "green chemistry" approach. researchgate.net

Chemical Reactivity and Transformations of N Methyl 3 Trifluoromethyl Benzylamine

Amination Reactions

As a secondary amine, N-Methyl-3-(trifluoromethyl)benzylamine can act as a nucleophile in various amination reactions. One of the principal transformations in this category is nucleophilic aromatic substitution (SNA_r), where the amine displaces a leaving group on an activated aromatic ring. For instance, in reactions analogous to those of structurally similar benzylamines, this compound is expected to react with activated fluoroarenes, such as 1-fluoro-2-nitrobenzene. In this type of reaction, the nitrogen atom attacks the carbon bearing the fluorine atom, leading to the formation of a new carbon-nitrogen bond and yielding a tertiary amine product. The reaction typically proceeds in the presence of a base like potassium carbonate to neutralize the hydrofluoric acid byproduct.

Reactants Reagents/Conditions Expected Product
This compound, 1-Fluoro-2-nitrobenzeneK₂CO₃, Anhydrous DMF, 25°CN-Methyl-N-(2-nitrophenyl)-3-(trifluoromethyl)benzylamine

Oxidation Reactions

The oxidation of this compound can be complex, with potential reactivity at both the secondary amine and the benzylic methylene (B1212753) group. The outcome of the reaction is highly dependent on the choice of oxidizing agent and the reaction conditions.

Potassium permanganate (B83412) is a powerful oxidizing agent capable of oxidizing alkyl chains on an aromatic ring. For an alkylbenzene to react, the benzylic carbon must possess at least one hydrogen atom. masterorganicchemistry.com In the case of this compound, the benzylic carbon has two hydrogens, making it susceptible to vigorous oxidation. Under harsh conditions (e.g., heat), KMnO₄ will cleave the benzylic carbon-nitrogen bond and oxidize the benzylic position to a carboxylic acid. youtube.comyoutube.com This process results in the formation of 3-(trifluoromethyl)benzoic acid.

The oxidation of secondary amines with neutral or mild permanganate can also occur, potentially leading to various products, though the benzylic oxidation pathway is typically dominant for benzylamines under strong conditions. quora.com

Substrate Reagent Conditions Expected Major Product
This compoundPotassium Permanganate (KMnO₄)Basic, Heat, then Acidic Workup3-(Trifluoromethyl)benzoic Acid

Chromium trioxide, often used to generate chromic acid (H₂CrO₄) in the presence of aqueous acid, is another strong oxidizing agent for benzylic positions. youtube.com Similar to potassium permanganate, chromic acid requires the presence of at least one hydrogen atom on the benzylic carbon to proceed. youtube.com When this compound is treated with chromic acid, the benzylic group is oxidized. Given that the benzylic carbon is bonded to a nitrogen atom, the reaction can lead to cleavage and the formation of 3-(trifluoromethyl)benzoic acid. The electron-withdrawing trifluoromethyl group on the ring makes the benzylic position slightly less susceptible to oxidation compared to electron-rich substrates, but the reaction is still expected to proceed under standard conditions. organic-chemistry.org

Substrate Reagent Conditions Expected Major Product
This compoundChromium Trioxide (CrO₃) / H₂SO₄ (aq)Heat3-(Trifluoromethyl)benzoic Acid

Reduction Reactions

Reduction reactions involving this compound primarily concern the stability of the amine and trifluoromethyl functional groups towards common reducing agents.

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent, but it does not typically reduce secondary amines. The N-H bond and C-N single bonds of an amine are stable to LiAlH₄ under normal conditions. While LiAlH₄ is known to reduce imines to amines, it will not further reduce the resulting amine. researchgate.net

Furthermore, while some aromatic trifluoromethyl groups can be reduced by LiAlH₄ under specific circumstances (e.g., when positioned ortho or para to an amino group), a meta-trifluoromethyl group, as found in this compound, is not susceptible to this reduction. Therefore, the compound is expected to be inert to standard LiAlH₄ reaction conditions.

Substrate Reagent Conditions Expected Outcome
This compoundLithium Aluminum Hydride (LiAlH₄)Anhydrous Ether (e.g., THF, Et₂O)No Reaction

Sodium borohydride (B1222165) (NaBH₄) is a much milder reducing agent than LiAlH₄. It is chemoselective for aldehydes, ketones, and acid chlorides. Sodium borohydride is not capable of reducing amines, amides, carboxylic acids, or trifluoromethyl groups. Its use in syntheses containing amine functionalities demonstrates the stability of the amine group to this reagent. acs.org Consequently, this compound is completely stable in the presence of sodium borohydride.

Substrate Reagent Conditions Expected Outcome
This compoundSodium Borohydride (NaBH₄)Protic Solvent (e.g., MeOH, EtOH)No Reaction

N-Alkylation and Acylation Reactions

The secondary amine functionality of this compound allows for straightforward N-alkylation and N-acylation reactions. These transformations are fundamental for building more complex molecular architectures.

N-Alkylation involves the reaction of the amine with an alkylating agent, such as an alkyl halide, to form a tertiary amine. The reaction proceeds via nucleophilic attack of the nitrogen atom on the electrophilic carbon of the alkylating agent. The reactivity can be influenced by the nature of the alkylating agent and the reaction conditions. The reverse reaction, N-dealkylation, is also a significant transformation, often achieved using reagents like chloroformates or through catalytic methods. nih.gov

N-Acylation is the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to yield an amide. This is a common and robust reaction. For instance, the acylation of related α-aminophosphonates with acyl chlorides readily produces the corresponding N-acyl products. rsc.org Similarly, benzylamine (B48309) derivatives can be acylated to form various amides, a key step in the synthesis of many compounds. rsc.orgwalisongo.ac.id The synthesis of N-trifluoromethyl amides, a class of compounds with significant interest, can be achieved from carboxylic acid derivatives under mild conditions, highlighting the importance of acylation reactions in fluorine chemistry. nih.govnih.gov

Table 1: Representative N-Alkylation and Acylation Reactions

Reaction Type Reagent Class Product Type General Conditions
N-Alkylation Alkyl Halides (e.g., R-X) Tertiary Amine Base, Solvent (e.g., CH3CN)
N-Acylation Acyl Chlorides (e.g., R-COCl) Amide Base (e.g., Pyridine), Solvent
N-Acylation Acid Anhydrides (e.g., (RCO)2O) Amide Solvent, Heat
N-Acylation Carboxylic Acid + Coupling Agent Amide Coupling Agent (e.g., HATU), Base

Condensation Reactions to Form Imines or Amides

Imine Formation: this compound, as a secondary amine, does not directly form stable imines (Schiff bases) through condensation with aldehydes or ketones, as it lacks the necessary two protons on the nitrogen for the elimination of water to form a C=N double bond. Primary amines, such as the parent compound 3-(trifluoromethyl)benzylamine, readily undergo condensation with carbonyl compounds to form imines. thieme-connect.desigmaaldrich.com The synthesis of trifluoromethylated imines can be challenging due to the strong electron-withdrawing effect of the CF3 group, which destabilizes the carbocationic intermediate formed during the reaction. nih.gov Various methods, including microwave-assisted synthesis with solid acid catalysts or the use of organocatalysts like pyrrolidine, have been developed to facilitate the formation of imines from primary amines and carbonyls. nih.govorganic-chemistry.org

Amide Formation: While direct condensation with a carboxylic acid to form an amide requires high temperatures and removal of water, this transformation is typically achieved using activated carboxylic acid derivatives (as described in section 3.4) or coupling agents. walisongo.ac.id Boric acid can catalyze the direct condensation of benzylamine with hydrocinnamic acid at elevated temperatures, indicating a potential pathway for similar substrates. walisongo.ac.id

Electrophilic Aromatic Substitution (EAS)

The aromatic ring of this compound can undergo electrophilic aromatic substitution. The regiochemical outcome of these reactions is primarily dictated by the directing effects of the substituents on the ring: the N-methylaminomethyl group (-CH2NHCH3) and the trifluoromethyl group (-CF3).

The trifluoromethyl group is a powerful deactivating and meta-directing group in electrophilic aromatic substitution reactions. vaia.com This is due to its strong electron-withdrawing inductive effect (-I effect), which arises from the high electronegativity of the three fluorine atoms. vaia.com This effect pulls electron density away from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. vaia.com

The deactivation is most pronounced at the ortho and para positions relative to the -CF3 group. The resonance structures for the sigma complex (the arenium ion intermediate) formed during ortho or para attack show a positive charge on the carbon atom directly attached to the electron-withdrawing -CF3 group. This arrangement is highly destabilized. chegg.com In contrast, when the electrophile attacks the meta position, the positive charge in the resulting sigma complex is never placed on the carbon bearing the -CF3 group. vaia.com Consequently, the transition state leading to the meta product is less destabilized (i.e., more stable) than those leading to the ortho or para products, making meta substitution the favored pathway. vaia.comvaia.com

Nitration of an aromatic ring containing a trifluoromethyl group typically yields the meta-nitro product. For example, the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid with a mixture of nitric and sulfuric acids demonstrates this principle, where nitration occurs at the position meta to the trifluoromethyl group. soton.ac.uk

For this compound, the directing effects of the two substituents must be considered. The -CH2NHCH3 group is an ortho, para-director. However, the strong meta-directing and deactivating influence of the -CF3 group at position 3 will predominantly direct incoming electrophiles to the positions meta to it (positions 1 and 5). The N-methylaminomethyl group is at position 1. Therefore, nitration is expected to occur primarily at position 5, which is meta to the -CF3 group and ortho to the -CH2NHCH3 group. The reaction conditions, such as the choice of nitrating agent and temperature, would need to be carefully controlled to achieve selectivity and avoid oxidation of the benzylamine side chain.

Table 2: Regioselectivity in Electrophilic Aromatic Substitution

Substituent Position Electronic Effect Directing Influence
-CF3 3 -I (Strongly deactivating) Meta (to positions 1, 5)
-CH2NHCH3 1 +I, +R (Activating) Ortho, Para (to positions 2, 4, 6)
Predicted Major Product Position 5 Favored by both groups Meta to -CF3, Ortho to -CH2NHCH3

Reactions at the Benzylic Position

The benzylic position (the -CH2- group) is particularly reactive due to its proximity to the aromatic ring. It can stabilize intermediates such as radicals and carbocations through resonance. youtube.com

Key reactions at the benzylic position include:

Free-Radical Halogenation: Using reagents like N-Bromosuccinimide (NBS) with a radical initiator, a hydrogen atom at the benzylic position can be replaced with a bromine atom. This proceeds via a resonance-stabilized benzylic radical intermediate. youtube.commasterorganicchemistry.com

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid can oxidize the benzylic carbon. masterorganicchemistry.com For a secondary amine like this compound, oxidation could potentially lead to cleavage or formation of an N-formyl derivative or other complex products, depending on the reaction conditions.

Substitution: The benzylic position can undergo nucleophilic substitution reactions (SN1 or SN2), especially if a leaving group is present (e.g., after initial halogenation). The formation of a resonance-stabilized benzylic carbocation favors the SN1 pathway. khanacademy.org

Functionalization: Modern synthetic methods allow for direct C-H functionalization at the benzylic position. For example, metal-free, organophotoredox-catalyzed trifluoromethylthiolation of benzylic C-H bonds has been reported, representing a strategy for late-stage functionalization. nju.edu.cn Similarly, copper-mediated trifluoromethylation can introduce a -CF3 group at the benzylic carbon of benzyl (B1604629) bromides. organic-chemistry.org

Derivatization Strategies for this compound

The reactivity profile of this compound allows for a wide range of derivatization strategies to access novel and structurally diverse molecules. These strategies leverage the reactivity of the amine, the aromatic ring, and the benzylic position.

Amine-Based Derivatization: N-alkylation and N-acylation provide access to a vast array of tertiary amines and amides, respectively. These reactions are fundamental for modifying the steric and electronic properties of the nitrogen center. rsc.orgrsc.org

Aromatic Ring Functionalization: Electrophilic aromatic substitution, guided by the meta-directing -CF3 group, can be used to introduce new substituents onto the benzene (B151609) ring, primarily at the C5 position. vaia.comsoton.ac.uk

Benzylic Position Modification: Halogenation followed by nucleophilic substitution or direct C-H activation/functionalization allows for the introduction of various groups at the benzylic carbon, creating a new stereocenter if a new substituent is introduced. masterorganicchemistry.comnju.edu.cn

Multi-Step Strategies: A combination of the above reactions can be employed. For instance, a derivative could be synthesized by first performing an electrophilic substitution on the ring, followed by an N-acylation reaction. nih.gov An interesting transformation reported for related o-trifluoromethyl benzylamines involves a base-mediated didefluorination, leading to the formation of novel heterocyclic structures, suggesting that the trifluoromethyl group itself can be a reactive handle under certain conditions. acs.org

Table 3: Summary of Derivatization Strategies

Reactive Site Reaction Type Potential Products
Secondary Amine N-Alkylation, N-Acylation Tertiary amines, Amides
Aromatic Ring Electrophilic Aromatic Substitution Substituted aromatic derivatives (e.g., nitro, halo)
Benzylic Carbon Radical Halogenation, Oxidation, C-H Functionalization Benzylic halides, Carbonyls, Functionalized benzylic derivatives
Trifluoromethyl Group Reductive Defluorination (under specific conditions) Difluoro- or monofluorinated derivatives

Formation of Amides (e.g., Stearamide Derivatives)

The secondary amine functionality of this compound readily undergoes acylation reactions with carboxylic acid derivatives, such as acyl chlorides or acid anhydrides, to form N,N-disubstituted amides. This is a fundamental and widely utilized transformation in organic chemistry for the construction of the amide bond.

A representative example is the reaction with a long-chain fatty acyl chloride, such as stearoyl chloride, to produce the corresponding stearamide derivative. This reaction typically proceeds under basic conditions, often employing an aqueous solution of a base like sodium hydroxide (B78521) with the amine dissolved in an organic solvent (Schotten-Baumann conditions), or by using a tertiary amine base like triethylamine (B128534) in an anhydrous solvent to act as an acid scavenger. The resulting product, N-methyl-N-(3-(trifluoromethyl)benzyl)stearamide, combines the fluorinated aromatic moiety with a long aliphatic chain. While direct synthesis of N-trifluoromethyl amides from carboxylic acids is a topic of ongoing research, the acylation of secondary amines like this compound is a standard and efficient procedure. nih.govnih.gov

Reaction Scheme: Formation of N-methyl-N-(3-(trifluoromethyl)benzyl)stearamide

graph TD
    A[this compound] --> C{Reaction};
    B[Stearoyl Chloride] --> C;
    C -- In presence of Base (e.g., Triethylamine) --> D[N-methyl-N-(3-(trifluoromethyl)benzyl)stearamide];
    C -- In presence of Base (e.g., Triethylamine) --> E[Triethylamine Hydrochloride];

Formation of Guanidine (B92328) Derivatives

This compound is a valuable precursor for the synthesis of complex trisubstituted guanidines. These derivatives are of significant interest in medicinal chemistry, particularly in the development of ligands for N-Methyl-D-aspartate (NMDA) receptors. nih.govnih.gov The synthesis of these guanidines can be achieved through several established methods.

One common pathway involves the reaction of the amine with a cyanamide (B42294) derivative. For instance, this compound can be reacted with an N-arylcyanamide by heating in a suitable solvent like toluene (B28343) to yield the target N,N',N''-trisubstituted guanidine. nih.gov Another widely used method is the reaction of the amine with a guanylating agent, such as N,N'-di-Boc-S-methylisothiourea. This reaction is typically carried out in the presence of a coupling agent like mercury(II) chloride and a base such as triethylamine. The initial product is a Boc-protected guanidine, which can then be deprotected under acidic conditions (e.g., with trifluoroacetic acid) to yield the final guanidine salt.

These synthetic strategies have been employed to create libraries of N'-3-(trifluoromethyl)phenyl derivatives of N-aryl-N'-methylguanidines for screening as potential PET radioligands for imaging NMDA receptors in the brain. nih.govresearchgate.net

General Reaction Parameters for Guanidine Synthesis This table is representative of common methods and may not reflect a specific synthesis.

Parameter Method A: Cyanamide Route Method B: Guanylation Route
Reactants This compound, N-Arylcyanamide This compound, N,N'-Di-Boc-S-methylisothiourea
Reagents/Catalyst Typically heat-induced HgCl₂, Triethylamine; then TFA for deprotection
Solvent Toluene DMF or CH₂Cl₂
Temperature Elevated (e.g., 130°C) Room Temperature
Product Type Trisubstituted Guanidine Trisubstituted Guanidine Salt

Data derived from analogous syntheses described in the literature. nih.gov

Synthesis of Benzimidazolium Salts

Benzimidazolium salts are important precursors for N-heterocyclic carbenes (NHCs), which have widespread applications in catalysis. This compound can be incorporated into these structures, typically through N-alkylation of a pre-existing benzimidazole (B57391) ring. researchgate.net

A common synthetic route involves the reaction of a benzimidazole, such as 1-methylbenzimidazole, with 3-(trifluoromethyl)benzyl bromide. This reaction is a nucleophilic substitution where the nitrogen of the benzimidazole ring attacks the benzylic carbon of the bromide. The process is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, often in the presence of a base such as potassium carbonate to facilitate the reaction. researchgate.net This method results in the formation of the 1-methyl-3-(3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazol-3-ium bromide salt. These salts are often crystalline solids and serve as stable precursors for the corresponding NHCs. The trifluoromethylbenzyl group can be used to tune the electronic and steric properties of the resulting carbene ligand. acs.org

Reaction Scheme: Synthesis of 1-methyl-3-(3-(trifluoromethyl)benzyl)benzimidazolium Bromide

graph TD
    A[1-Methylbenzimidazole] --> C{Reaction};
    B[3-(Trifluoromethyl)benzyl Bromide] --> C;
    C -- In DMF or Acetonitrile --> D[1-methyl-3-(3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazol-3-ium Bromide];

Preparation of Substituted Purines

The alkylation of purines is a key method for generating a diverse range of derivatives with significant biological and therapeutic potential. The nitrogen atoms of the purine (B94841) ring system are nucleophilic and can be alkylated using suitable electrophiles. The reaction of a purine derivative with 3-(trifluoromethyl)benzyl bromide, a halide derived from the corresponding alcohol of this compound, is a viable method for introducing the trifluoromethylbenzyl group onto the purine scaffold.

Direct alkylation of purines, such as 6-chloropurine, with an alkyl halide typically leads to a mixture of regioisomers, with substitution occurring at the N7 and N9 positions of the purine ring. nih.govub.edu The reaction is generally performed in a polar aprotic solvent like DMF using a base such as potassium carbonate (K₂CO₃) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). ub.edu The ratio of the N7 to N9 isomers can be influenced by factors including the specific purine substrate, the alkylating agent, the base, the solvent, and the reaction temperature. nih.govacs.org The resulting isomers can often be separated by chromatographic techniques, and their structures are confirmed using methods like NMR spectroscopy, where the chemical shifts of the purine ring carbons and protons are distinct for each isomer. nih.govacs.org This approach allows for the synthesis of novel purine analogues bearing the 3-(trifluoromethyl)benzyl moiety for biological evaluation. nih.gov

Typical Conditions for N-Alkylation of 6-Chloropurine This table represents a generalized procedure and outcomes.

Parameter Value
Purine Substrate 6-Chloropurine
Alkylating Agent 3-(Trifluoromethyl)benzyl Bromide
Base K₂CO₃ or DBU
Solvent DMF or Acetonitrile
Products Mixture of 6-chloro-7-[3-(trifluoromethyl)benzyl]-7H-purine and 6-chloro-9-[3-(trifluoromethyl)benzyl]-9H-purine
Outcome N9-isomer is often the major product, but N7-isomer is also formed. ub.edunih.gov

Data derived from analogous syntheses described in the literature. nih.govub.edu

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides information about the chemical environment, connectivity, and spatial relationships of atoms. For N-Methyl-3-(trifluoromethyl)benzylamine, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for full characterization.

In ¹H NMR spectroscopy, the chemical shift (δ), splitting pattern (multiplicity), and integration of each signal correspond to the electronic environment, neighboring protons, and the number of protons, respectively. The expected spectrum for this compound would feature distinct signals for the aromatic protons, the benzylic methylene (B1212753) (CH₂) protons, the N-methyl (CH₃) protons, and the amine (NH) proton. The aromatic region would show complex splitting patterns due to the meta-substitution.

Aromatic Protons (C₆H₄): These four protons on the benzene (B151609) ring would appear in the downfield region, typically between δ 7.4 and 7.7 ppm. Due to the influence of the trifluoromethyl group, their signals would be split into complex multiplets.

Benzylic Protons (CH₂): The two protons of the methylene group adjacent to the nitrogen and the aromatic ring would likely appear as a singlet around δ 3.8 ppm.

N-Methyl Protons (CH₃): The three protons of the methyl group attached to the nitrogen would resonate as a singlet further upfield, expected around δ 2.5 ppm.

Amine Proton (NH): A broad singlet corresponding to the secondary amine proton is expected. Its chemical shift can vary significantly depending on solvent, concentration, and temperature but would likely appear between δ 1.5 and 2.5 ppm.

Interactive Data Table: Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (H2, H4, H5, H6)7.4 - 7.7Multiplet (m)4H
Benzylic (-CH₂-)~3.8Singlet (s)2H
N-Methyl (-CH₃)~2.5Singlet (s)3H
Amine (-NH-)1.5 - 2.5Broad Singlet (br s)1H

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The spectrum of this compound would show signals for the aromatic carbons, the trifluoromethyl carbon, the benzylic carbon, and the N-methyl carbon.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon attached to the trifluoromethyl group (C3) would appear as a quartet due to coupling with the three fluorine atoms. Its chemical shift is predicted to be around 131 ppm. The other aromatic carbons would resonate in the typical range of δ 123-140 ppm.

Trifluoromethyl Carbon (-CF₃): This carbon signal would be a prominent quartet due to strong one-bond coupling (¹J_CF) with the three fluorine atoms, expected in the region of δ 124 ppm.

Benzylic Carbon (-CH₂-): The benzylic carbon would show a signal around δ 55 ppm.

N-Methyl Carbon (-CH₃): The N-methyl carbon signal would appear upfield, around δ 36 ppm.

Interactive Data Table: Predicted ¹³C NMR Data

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)
-CF₃~124Quartet (q)
C1 (ipso, -CH₂ attachment)~140Singlet (s)
C2, C4, C5, C6 (aromatic)123 - 130Singlets (s) or small quartets (q)
C3 (ipso, -CF₃ attachment)~131Quartet (q)
Benzylic (-CH₂-)~55Singlet (s)
N-Methyl (-CH₃)~36Singlet (s)

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. Since the trifluoromethyl group contains three equivalent fluorine atoms and has no neighboring fluorine atoms, it is expected to produce a single, sharp signal. For a CF₃ group on a benzene ring, the chemical shift is typically observed around -63 ppm relative to a CFCl₃ standard. The presence of a clean singlet in this region is a strong confirmation of the trifluoromethyl group's integrity.

To unambiguously assign all proton and carbon signals, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would verify which aromatic protons are adjacent to one another, helping to decipher the complex splitting patterns in the aromatic region.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link the proton signals for the benzylic CH₂ and N-methyl CH₃ groups to their corresponding carbon signals in the ¹³C NMR spectrum, confirming their assignments.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is used to identify the functional groups present. The IR spectrum of this compound would exhibit several characteristic absorption bands.

N-H Stretch: A moderate, single absorption band is expected in the range of 3300-3500 cm⁻¹ for the secondary amine (N-H) stretch.

C-H Stretch: Aromatic C-H stretching bands would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the CH₂ and CH₃ groups would be seen just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring C=C stretching vibrations typically produce several sharp peaks in the 1450-1600 cm⁻¹ region.

C-F Stretch: The most intense and characteristic signals for this molecule would be the strong C-F stretching vibrations of the trifluoromethyl group, which are expected in the 1100-1350 cm⁻¹ region.

Interactive Data Table: Predicted IR Absorption Bands

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
Secondary Amine (N-H)Stretch3300 - 3500Medium
Aromatic C-HStretch3000 - 3100Medium-Weak
Aliphatic C-HStretch2800 - 3000Medium
Aromatic C=CStretch1450 - 1600Medium-Strong
Trifluoromethyl (C-F)Stretch1100 - 1350Very Strong

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through fragmentation analysis, offers clues about the molecule's structure. The molecular formula of this compound is C₉H₁₀F₃N, corresponding to a monoisotopic mass of approximately 189.07 g/mol .

In an electron ionization (EI) mass spectrum, the following key features would be expected:

Molecular Ion Peak (M⁺): A clear peak at m/z = 189, corresponding to the intact molecule.

Major Fragmentation Peaks: The most likely fragmentation would involve the cleavage of the benzylic C-C bond. This would lead to a prominent peak at m/z = 174 (loss of the methyl group, •CH₃) or the formation of a stable trifluoromethyl-substituted tropylium-like ion. Another significant fragmentation pathway would be the loss of the entire trifluoromethylbenzyl group, leaving a fragment corresponding to the methylamine (B109427) cation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. For this compound (C9H10F3N), the theoretical exact mass is 189.0765 g/mol . While specific HRMS data for this compound is not readily found in the reviewed literature, HRMS analysis would be expected to confirm this exact mass with high accuracy, typically within a few parts per million (ppm). This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. In a broader context, HRMS was utilized to identify reaction intermediates in the electrochemical heteroarylation of related compounds, demonstrating its utility in mechanistic studies. acs.org

GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. For this compound, commercial suppliers specify a purity of greater than 94.0%, as determined by GC. thermofisher.com This indicates that the compound is amenable to GC analysis and that this method is suitable for assessing its purity.

While a detailed mass spectrum for this compound is not publicly available, the mass spectrum of the closely related compound, 3-(Trifluoromethyl)benzylamine, has been documented. chemicalbook.com This provides insight into the expected fragmentation patterns.

Table 1: Illustrative Mass Spectrometry Data for 3-(Trifluoromethyl)benzylamine

m/z (Mass-to-Charge Ratio)Relative Intensity (%)Proposed Fragment
17553.9[M]+ (Molecular Ion)
174100.0[M-H]+
15613.2[M-HF]+
12731.8[C7H4F2]+
10649.0[C7H5F]+
778.2[C6H5]+

This data is for 3-(Trifluoromethyl)benzylamine and is provided for illustrative purposes only. chemicalbook.com

The fragmentation of this compound would be expected to show a molecular ion peak and characteristic fragments resulting from the loss of the methyl group, the trifluoromethyl group, and cleavage of the benzyl-nitrogen bond.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound, with the molecular formula C9H10F3N, the theoretical elemental composition can be calculated. fishersci.ca

Table 2: Theoretical Elemental Composition of this compound

ElementSymbolAtomic WeightNumber of AtomsTotal WeightMass Percentage (%)
CarbonC12.0119108.09957.14
HydrogenH1.0081010.0805.33
FluorineF18.998356.99430.13
NitrogenN14.007114.0077.40
Total 189.180 100.00

Experimental data from elemental analysis would be expected to closely match these theoretical values, providing strong evidence for the compound's elemental composition and purity.

X-ray Diffraction Studies for Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and crystal packing.

There are no published single-crystal X-ray diffraction studies specifically for this compound in the reviewed literature. However, XRD studies have been conducted on analogous molecules. For instance, the crystal structures of various metal trifluoromethyl sulfonates have been determined from X-ray powder diffraction data. nih.gov While not directly comparable, these studies highlight the utility of XRD in understanding the solid-state arrangement of molecules containing trifluoromethyl groups. Such analyses reveal how intermolecular forces, such as hydrogen bonding and dispersion forces, dictate the packing of molecules in the crystal lattice.

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. Aromatic compounds like this compound are expected to exhibit characteristic absorption bands. The benzene ring and the nitrogen lone pair constitute the primary chromophores.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for molecules structurally similar to N-Methyl-3-(trifluoromethyl)benzylamine, such as N-(3,5-bis(trifluoromethyl)benzyl)stearamide, typically employ methods like B3LYP with basis sets such as 6-311+G(d,p) to optimize the molecular geometry and compute various properties. mdpi.comresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a crucial tool for understanding the reactive behavior of a molecule. It visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack).

In studies of analogous compounds, MEP maps show that the most negative potential (indicated by red and yellow colors) is typically located around electronegative atoms like oxygen and fluorine. mdpi.comnih.gov Conversely, electron-deficient regions (indicated by blue) are found around hydrogen atoms, particularly those attached to nitrogen or in the aromatic ring. mdpi.comnih.gov For a molecule like N-(3,5-bis(trifluoromethyl)benzyl)stearamide, the MEP surface analysis reveals an electron-rich area around the carbonyl oxygen and an electron-deficient zone near the amide nitrogen, providing clues about its intermolecular interactions. mdpi.com

Quantum chemical descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity and stability. These descriptors are calculated from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govwindows.net

Key global reactivity descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Potential (μ): Relates to the escaping tendency of electrons from an equilibrium system.

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

For a related compound, N-(3,5-bis(trifluoromethyl)benzyl)stearamide, these descriptors were calculated from its HOMO (–7.38 eV) and LUMO (–1.84 eV) energies. mdpi.com The analysis indicated that the molecule possesses high electronegativity (χ = 4.61 eV) and a high HOMO-LUMO energy gap, suggesting low reactivity. mdpi.com

Table 1: Global Reactivity Descriptors for an Analogous Compound Data for N-(3,5-bis(trifluoromethyl)benzyl)stearamide, calculated using the B3LYP/6-311+G(d,p) method. mdpi.com

Descriptor Value (eV)
HOMO Energy -7.38
LUMO Energy -1.84
Energy Gap (ΔE) 5.54
Ionization Potential (I) 7.38
Electron Affinity (A) 1.84
Electronegativity (χ) 4.61
Chemical Potential (μ) -4.61
Chemical Hardness (η) 2.77
Chemical Softness (S) 0.36
Electrophilicity Index (ω) 3.84

Theoretical vibrational analysis using DFT helps in the assignment of experimental infrared (IR) and Raman spectra. The calculated frequencies correspond to specific vibrational modes of the molecule, such as stretching, bending, and torsion. scirp.org

For the related amide, N-(3,5-bis(trifluoromethyl)benzyl)stearamide, DFT calculations were performed to simulate its FT-IR spectrum. mdpi.com The computed frequencies for key functional groups, such as the N–H and C=O stretching vibrations, showed good agreement with the experimental data after scaling. mdpi.com For instance, the asymmetric (νas) and symmetric (νs) C–F stretching vibrations of the CF3 groups were calculated at 1169.85 cm⁻¹ and 1123.66 cm⁻¹, respectively, closely matching the experimental bands at 1174.98 cm⁻¹ and 1115.40 cm⁻¹. mdpi.com Such analysis is vital for confirming the molecular structure.

The frontier molecular orbitals, HOMO and LUMO, are central to understanding a molecule's electronic properties and chemical reactivity. nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net

The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of molecular stability. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com In the case of N-(3,5-bis(trifluoromethyl)benzyl)stearamide, the calculated HOMO-LUMO gap was a high 5.54 eV, suggesting the molecule has low reactivity. mdpi.com The low energy of the HOMO (–7.38 eV) also indicated that the molecule has difficulty donating electrons. mdpi.com

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. nih.govnih.gov

While specific docking studies for this compound are not detailed in the available literature, research on structurally similar compounds highlights the importance of the trifluoromethylphenyl group in enzyme binding. nih.gov For example, in the development of kinase inhibitors, the trifluoromethyl group often engages in favorable van der Waals interactions within the enzyme's active site. nih.gov

Molecular docking simulations of benzamide (B126) derivatives containing a trifluoromethylbenzene ring against receptor tyrosine kinases have shown potent inhibitory activity. nih.gov These studies reveal how the ligand fits into the ATP-binding pocket of the kinase, forming hydrogen bonds and other interactions with key amino acid residues. The trifluoromethyl moiety can contribute significantly to the binding affinity, making it a valuable functional group in the design of enzyme inhibitors. nih.gov

Protein-Ligand Binding Affinity Studies

Computational protein-ligand docking is a key method used to predict the binding orientation and affinity of a small molecule, such as this compound, to a protein target. These simulations provide insights into the intermolecular interactions that stabilize the complex, including hydrogen bonds, hydrophobic interactions, and electrostatic forces.

Molecular docking studies have been conducted on related trifluoromethyl-containing compounds to explore their potential biological activities. acs.org For instance, research on products derived from o-trifluoromethyl benzylamines included molecular docking to investigate their interaction with biological targets. acs.org Similarly, studies on various benzylamine (B48309) derivatives as inhibitors of enzymes like phosphodiesterase 4 (PDE4) utilize three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking to understand structural requirements for binding. ijpsonline.comnih.gov These computational approaches model how molecules like this compound fit into a receptor's binding pocket and can predict binding energies, guiding the design of more potent and selective ligands. nih.gov

The primary interactions governing the binding of benzylamine derivatives often involve the aromatic ring and the amine group, while the trifluoromethyl group can significantly influence binding through specific hydrophobic or electrostatic interactions.

In Silico Pharmacokinetic Profiling

In silico methods are instrumental in predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process.

The ability of a compound to cross the blood-brain barrier is critical for drugs targeting the central nervous system (CNS). Computational models are frequently used to predict this property. Methods such as support vector machines (SVM) and decision tree induction are employed, using molecular descriptors to build predictive models.

These models rely on physicochemical properties to estimate BBB permeability. Key parameters include:

logBB : The logarithm of the ratio of the concentration of a drug in the brain to its concentration in the blood.

logPS : The logarithm of the permeability-surface area product, derived from in-situ brain perfusion studies.

Generally accepted predictive values for CNS penetration are shown in the table below. A logBB value greater than 0.3 suggests a compound can readily cross the BBB, while a value less than -1 indicates it is likely excluded from the brain. For logPS, values greater than -2 are indicative of CNS penetration.

While specific predicted logBB or logPS values for this compound are not publicly documented, its structural features (moderate molecular weight, lipophilicity) would be used in these models to generate a prediction.

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical determinant of a molecule's ability to permeate biological membranes. The trifluoromethyl (CF3) group in this compound plays a significant role in increasing its lipophilicity compared to its non-fluorinated counterpart. Studies have demonstrated that substituting a methyl (CH3) group with a trifluoromethyl (CF3) group can enhance the membrane permeability of molecules.

Computational models are widely used to estimate lipophilicity. These predicted values are often denoted as calculated logP (ClogP) or XlogP. For the related compound 3-(Trifluoromethyl)benzylamine, the predicted XlogP3-AA value is 2.2. The addition of a methyl group to form this compound would be expected to further increase this value.

This enhanced lipophilicity generally correlates with increased partitioning into cell membranes, a key step for passive diffusion across biological barriers like the BBB. nih.gov

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies investigate how a molecule's chemical structure correlates with its biological activity. biolscigroup.usscholars.direct Computational SAR, particularly through Quantitative Structure-Activity Relationship (QSAR) models, uses statistical methods to relate physicochemical or structural descriptors of a series of compounds to their activity. ijpsonline.combiolscigroup.usscholars.directmdpi.com

For a class of compounds like benzylamine derivatives, 3D-QSAR models can be developed to understand the structural requirements for a specific biological effect, such as enzyme inhibition. ijpsonline.com These models generate 3D maps that indicate regions where steric bulk, positive electrostatic potential, or negative electrostatic potential would increase or decrease activity. ijpsonline.com

In the context of this compound, a computational SAR study would typically analyze:

The effect of the position and nature of substituents on the benzene (B151609) ring.

The impact of the trifluoromethyl group on electronic properties and binding interactions.

The role of the N-methyl group compared to other N-alkyl or N-H substituents.

By analyzing these relationships, researchers can design new molecules with potentially improved activity and selectivity. biolscigroup.usscholars.direct

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry, especially using methods like Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms. rsc.orgresearchgate.netrsc.org These studies can map the potential energy surface of a reaction, identifying the structures of intermediates, transition states, and calculating activation energies. rsc.org

For reactions involving this compound, such as its synthesis or metabolism, computational analysis can provide critical insights. For example, in the formation of related N-benzylidenebenzylamine, various synthetic routes exist, including the oxidation of dibenzylamine (B1670424) or the reaction of benzylamine with benzaldehyde. google.com Computational studies can model these pathways to determine the most energetically favorable route.

Furthermore, computational investigations into the reactions of related organofluorine compounds, such as the didefluorination of o-trifluoromethyl benzylamines, provide mechanistic insight into the C-F bond functionalization pathways. acs.org Similarly, studies on the ozonation of hydrazine (B178648) derivatives computationally explore reaction mechanisms to understand product formation. researchgate.net These theoretical approaches allow for a detailed understanding of the electronic effects of substituents like the trifluoromethyl group on reaction barriers and pathways. researchgate.netrsc.org

Applications in Medicinal Chemistry and Pharmacology

Enzyme Inhibition Studies

Enzyme inhibition is a critical mechanism of action for many therapeutic agents. The following sections explore the requested enzyme targets in the context of N-Methyl-3-(trifluoromethyl)benzylamine.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibitors of AChE are utilized in the treatment of conditions such as Alzheimer's disease. While various nitrogen-containing compounds and derivatives have been studied for their AChE inhibitory potential, there is no specific data in the reviewed literature detailing the IC50 or Ki values of this compound against this enzyme. Research has been conducted on complex derivatives containing a methyl-benzylamino moiety, but direct inhibitory action by the specific compound is not documented.

Monoamine Oxidase-B (MAO-B) Inhibition

Monoamine oxidase-B is an enzyme involved in the metabolism of neurotransmitters like dopamine. Its inhibition can be a therapeutic strategy for neurodegenerative disorders such as Parkinson's disease. nih.gov Benzylamine (B48309) itself is a known substrate for MAO-B. nih.gov Studies have shown that certain benzylamine derivatives can act as inhibitors of MAO-B. For instance, research into related structures, such as acylhydrazone derivatives with halogen substitutions, has indicated inhibitory activity against MAO-B. acs.org However, specific inhibitory constants (IC50 or Ki) for this compound are not available in the surveyed scientific literature.

Carbonic Anhydrase (hCAs) Inhibition

Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in various physiological processes, and their inhibition has therapeutic applications. thermofisher.com Tumor-associated isoforms like CA IX and XII are targets in cancer therapy. thermofisher.com The primary class of inhibitors for these enzymes are sulfonamides. thermofisher.comnih.gov While some complex sulfonamides are synthesized using benzylamine derivatives as reagents, there is no evidence to suggest that this compound itself is an inhibitor of any human carbonic anhydrase isoform.

Thromboxane (B8750289) Synthetase Inhibition

Thromboxane synthetase is an enzyme involved in the synthesis of thromboxane A2, a potent promoter of platelet aggregation and vasoconstriction. Inhibitors of this enzyme have been investigated for their potential as antithrombotic agents. A thorough review of scientific literature did not yield any studies concerning the inhibitory effect of this compound on thromboxane synthetase.

Glycine (B1666218) Transporter 1 (GlyT-1) Inhibition

Glycine Transporter 1 plays a crucial role in regulating glycine levels in the brain, which in turn modulates NMDA receptor function. acs.orgnih.gov GlyT-1 inhibitors are being explored as potential treatments for schizophrenia and other central nervous system disorders. acs.orgnih.gov While complex molecules containing a trifluoromethylphenyl group have been developed as GlyT-1 inhibitors, there is no specific research available that identifies this compound as an inhibitor of GlyT-1.

Inhibition of Neurotransmitter Biosynthesis Enzymes

The this compound scaffold is relevant to the inhibition of enzymes involved in the biosynthesis of neurotransmitters. A key enzyme in this context is Phenylethanolamine N-methyltransferase (PNMT), which is responsible for the final step in the biosynthesis of epinephrine (B1671497) (adrenaline) from its precursor, norepinephrine (B1679862) (noradrenaline). frontiersin.orgnih.gov This conversion involves the transfer of a methyl group from the cofactor S-adenosyl-l-methionine (SAM) to the primary amine of norepinephrine. frontiersin.orgnih.gov PNMT is found predominantly in the adrenal medulla, but it is also expressed in specific neurons within the human brain. frontiersin.org

Inhibitors of PNMT are valuable tools for investigating the role of epinephrine in the central nervous system. nih.gov The development of potent, centrally active PNMT inhibitors allows researchers to study the physiological and behavioral consequences of reduced epinephrine levels in the brain. nih.gov Research has suggested a possible link between PNMT and Alzheimer's disease, as the enzyme's activity is reportedly lower in the brains of patients with the disease. nih.gov Synthetic inhibitors of PNMT have been developed that can block the enzyme's activity by occupying the binding sites for both the substrate (norepinephrine) and the methyl-donating cofactor (SAM), effectively preventing epinephrine synthesis. nih.gov

Pharmacological Profiling and Bioactivity

The incorporation of both a trifluoromethyl group and an N-methyl group into a benzylamine framework suggests potential for a diverse range of pharmacological activities, as these motifs are prevalent in many bioactive molecules.

The trifluoromethyl (-CF3) group is a key functional group in medicinal chemistry known to enhance the pharmacological properties of molecules, including anticancer activity. acs.orgnih.gov Its high lipophilicity can improve a molecule's ability to cross cell membranes, while its strong electron-withdrawing nature can alter binding affinities and metabolic stability. acs.org Studies on various molecular scaffolds have demonstrated that the addition of a -CF3 group can significantly boost antiproliferative effects. nih.gov For instance, an isoxazole (B147169) derivative containing a trifluoromethyl group was found to be nearly eight times more active against MCF-7 human breast cancer cells than its non-trifluoromethylated counterpart. nih.gov

Similarly, the N-methyl moiety is a common structural feature in a distinct class of antitumor agents. ntnu.no The activity of many N-methyl compounds, such as dacarbazine (B1669748) and procarbazine, is linked to their metabolic activation to species that can methylate nucleic acids, leading to cytotoxic effects. ntnu.no

Derivatives incorporating trifluoromethylphenyl structures have shown notable inhibitory capacity against various cancer cell lines. For example, 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide was found to possess a distinct inhibitory capacity against the proliferation of A549 (lung carcinoma) and BGC-823 (gastric cancer) cell lines. acs.org In another study, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione demonstrated significant toxicity against DU-145 (prostate cancer) cells. acs.org

Table 1: Anticancer Activity of Structurally Related Trifluoromethyl Compounds

CompoundCell LineCancer TypeReported ActivityCitation
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoleMCF-7Breast CancerIC50 = 2.63 µM nih.gov
3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamideA549Lung CarcinomaDistinct inhibitory capacity acs.org
3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamideBGC-823Gastric CancerDistinct inhibitory capacity acs.org
7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thioneDU-145Prostate CancerHigh toxicity acs.org

Trifluoromethyl-substituted compounds have also been investigated for their antimicrobial properties. In a study focused on novel chalcone (B49325) derivatives, compounds bearing a trifluoromethyl group were evaluated for their activity against several pathogenic bacterial and fungal strains. sigmaaldrich.com One such compound, a chalcone with a trifluoromethyl group (A3), demonstrated significant antimicrobial activity, particularly against Gram-negative bacteria. sigmaaldrich.com The study highlighted that the presence of the -CF3 group on the aromatic ring was a key contributor to the observed bioactivity. sigmaaldrich.com These findings suggest that the trifluoromethylphenyl moiety, a core part of this compound, can be a valuable component in the design of new antimicrobial agents. sigmaaldrich.com

Table 2: Antimicrobial Activity of a Representative Trifluoromethyl-Substituted Chalcone (Compound A3)

OrganismTypeActivity (MIC in µM)Citation
Staphylococcus aureusGram-positive Bacteria101 sigmaaldrich.com
Bacillus subtilisGram-positive Bacteria101 sigmaaldrich.com
Escherichia coliGram-negative Bacteria50 sigmaaldrich.com
Proteus vulgarisGram-negative Bacteria50 sigmaaldrich.com
Candida albicansFungus50 sigmaaldrich.com
Aspergillus nigerFungus50 sigmaaldrich.com

While direct studies on the antihypertensive effects of this compound are not prevalent, the potential for such activity can be inferred from research on structurally related compounds. Benzylamine and its derivatives have been explored for their effects on the cardiovascular system. nih.govnih.gov For example, benzyl (B1604629) benzoate (B1203000) has been shown to significantly suppress angiotensin II-induced hypertension in animal models. nih.gov Angiotensin II is a potent vasoconstrictor, and blocking its effects is a key strategy in treating hypertension. nih.gov Further research into derivatives of benzyl benzoate revealed that substitutions on the benzyl ring, such as a meta-methyl group, could enhance this inhibitory activity. nih.gov Additionally, other benzylamine derivatives have demonstrated antihyperglycemic effects, which can be relevant to cardiovascular health. nih.gov The structural similarity of this compound to these bioactive benzyl derivatives suggests that it could be a candidate for investigation as a potential antihypertensive agent. nih.gov

The chemical structure of this compound is highly relevant to activity within the central nervous system. As discussed previously, its potential to inhibit PNMT, the enzyme that synthesizes the neurotransmitter epinephrine, points to a direct mechanism for modulating CNS pathways. frontiersin.orgnih.gov

Furthermore, compounds containing the trifluoromethylphenyl moiety have been shown to interact with other critical neurotransmitter systems. A study on N-(3-((3-(trifluoromethyl)phenyl)selenyl)prop-2-yn-1-yl) benzamide (B126) (CF3SePB) demonstrated that this compound produces an antidepressant-like effect in mice. nih.gov The mechanism for this effect was found to involve the modulation of the serotonergic system, specifically through interaction with 5-HT1A and 5-HT3 receptors. nih.gov Another related compound, 3-(p-Trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine, was identified as a specific and potent inhibitor of serotonin (B10506) uptake into brain neurons. This evidence indicates that the trifluoromethylbenzylamine scaffold has the potential to influence mood and behavior by interacting with key monoamine neurotransmitter systems.

The trifluoromethylbenzylamine structure has been incorporated into molecules designed to modulate critical cellular signaling pathways implicated in disease. For example, derivatives of this compound have been synthesized to target the RAS signaling pathway, which is frequently mutated in human cancers. The RAS proteins stimulate downstream pathways like the MAPK (RAS-RAF-MEK-ERK) and PI3K (PI3K-AKT-mTOR) cascades, which are crucial for cell growth, proliferation, and survival.

In one study, a complex molecule named N-(3-(7-chloro-1-methyl-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)-4-methylphenyl)-3-(trifluoromethyl)benzamide was synthesized. This compound, which contains the 3-(trifluoromethyl)benzamide (B157546) moiety, was developed as part of a strategy to create novel small molecules capable of blocking the mtRAS-signaling pathway. This highlights the utility of the this compound scaffold as a building block for creating targeted inhibitors of specific cell signaling cascades involved in oncogenesis.

Receptor Binding Affinity (e.g., NMDA Receptor)

While direct binding data for this compound is not extensively documented in this specific context, the N-methyl and 3-(trifluoromethyl)phenyl moieties are critical components of potent ligands targeting the N-Methyl-D-aspartate (NMDA) receptor. nih.govnih.govresearchgate.net The NMDA receptor, a ligand-gated ion channel crucial for synaptic plasticity, is implicated in various neuropsychiatric disorders. nih.govnih.govresearchgate.net

In a comprehensive study aimed at developing radioligands for PET imaging of the NMDA receptor's open channel state, researchers synthesized a series of N'-3-(trifluoromethyl)phenyl derivatives of N-aryl-N'-methylguanidines. nih.govnih.gov The inclusion of the 3-(trifluoromethyl)phenyl group was a deliberate design choice, and its presence was found to be crucial for high-affinity binding. nih.gov For instance, replacing a 3-iodo substituent with a 3-trifluoromethyl group in one of the lead compounds resulted in a nearly two-fold increase in binding affinity at the phencyclidine (PCP) binding site within the NMDA receptor channel. nih.gov

Several of these derivatives, which incorporate the core N-methyl and 3-(trifluoromethyl)phenyl structures, demonstrated low nanomolar affinity for the NMDA receptor. nih.govnih.govresearchgate.net This high affinity underscores the importance of the trifluoromethyl group in modulating interactions with biological targets. wechemglobal.com A freely rotating N'-(3-(trifluoromethyl)-phenyl) group was determined to be necessary for optimal binding, as cyclized, more rigid analogs showed a significant loss of affinity. nih.gov

Binding Affinities of N'-3-(Trifluoromethyl)phenyl Guanidine (B92328) Derivatives at the NMDA Receptor PCP Site. nih.gov
CompoundModifications on N-Aryl GroupBinding Affinity (Ki, nM)
19 5-Bromo-naphthalen-1-yl45.8
20 6-Bromo-naphthalen-1-yl42.9
36 2-Chloro-5-(methylthio)phenylLow Nanomolar Affinity

Drug Discovery and Development Implications

Role as Pharmaceutical Intermediates

Trifluoromethyl-substituted benzylamines and anilines are valuable building blocks, or intermediates, in the synthesis of more complex pharmaceutical compounds. google.comnih.gov Their utility is demonstrated in the creation of active pharmaceutical ingredients (APIs) across various therapeutic areas. For example, a feasible bench-scale synthesis was developed for 2-(2-methyl-3-trifluoromethylanilino)nicotinic acid, a non-steroidal anti-inflammatory drug, using 2-methyl-3-trifluoromethylaniline as a key starting material. Similarly, the related compound 4-(Trifluoromethyl)benzylamine has been used in the synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives, which are explored for their therapeutic potential.

The synthesis of trifluoromethylated N-fused heterocycles, a common scaffold in drug discovery, often proceeds through the reaction of primary amines with trifluoroacetic acid or its anhydride. researchgate.net This highlights the foundational role of amine-containing, trifluoromethylated precursors in constructing diverse molecular architectures for pharmaceutical development.

Enhancing Metabolic Stability through Trifluoromethylation

A key strategy in modern drug design is the incorporation of fluorine-containing functional groups to improve a molecule's pharmacological profile. mdpi.commdpi.com The trifluoromethyl (-CF3) group, as seen in this compound, is particularly effective at enhancing metabolic stability. wechemglobal.commdpi.comresearchgate.net

Physicochemical Properties of the Trifluoromethyl Group Contributing to Drug Design. wechemglobal.commdpi.com
PropertyDescription and Implication
High Bond Strength The C-F bond energy is very high (~485 kJ/mol), making the -CF3 group resistant to enzymatic cleavage and metabolic breakdown.
Lipophilicity The -CF3 group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve absorption and distribution.
Strong Electron-Withdrawing Nature This property alters the electronic environment of the molecule, which can modulate pKa and improve binding interactions with target proteins.
Bioisosterism The -CF3 group can act as a bioisostere for other groups, like chlorine, allowing for structural modifications that maintain or improve biological activity while enhancing stability.

Design of Radioligands for PET Imaging

The structural features of this compound are highly relevant to the design of radioligands for Positron Emission Tomography (PET) imaging. nih.govnih.gov PET is a powerful non-invasive imaging technique that requires radiolabeled molecules (radioligands) to visualize and quantify biological processes in vivo, such as the density and activity of receptors in the brain. nih.gov

As mentioned, derivatives containing the N'-3-(trifluoromethyl)phenyl moiety have been developed as potential PET radioligands for imaging the open-channel state of the NMDA receptor. nih.govnih.govresearchgate.net The trifluoromethyl group is advantageous in this context for several reasons. First, its inclusion can confer high binding affinity and selectivity for the target receptor. nih.gov Second, it provides a site for radiolabeling with positron-emitting isotopes like fluorine-18, which is a common and practical choice for PET imaging due to its suitable half-life. The goal is to develop a radioligand that can effectively quantify NMDA receptors, which would be invaluable for studying neuropsychiatric disorders and for aiding in the development of new therapies. nih.govnih.gov

Development of DDRs Inhibitors

The DNA Damage Response (DDR) system is a network of cellular pathways that detect and repair DNA damage, and its inhibition is a promising strategy in cancer therapy. nih.govnih.govmdpi.com Key targets for DDR inhibitors include enzymes like PARP, ATM, and ATR. nih.govmdpi.com Based on a comprehensive review of available scientific literature, there is currently no documented evidence directly linking this compound or its immediate derivatives to the development or function of DDR inhibitors. The research in the DDR inhibitor field is focused on other classes of chemical scaffolds. nih.govmdpi.commdanderson.org

Organic Synthesis Applications Beyond Medicinal Chemistry

Building Block in Complex Organic Molecule Synthesis

The strategic placement of the trifluoromethyl group on the benzylamine (B48309) scaffold makes N-Methyl-3-(trifluoromethyl)benzylamine a valuable precursor in multi-step organic syntheses. While direct examples of its use are not extensively documented in publicly available literature, the application of structurally similar compounds, such as 3,5-bis(trifluoromethyl)benzylamine (B151408), highlights its potential. For instance, related benzylamines are used to introduce trifluoromethylated phenyl groups into larger, more complex molecular frameworks.

A notable example involves the synthesis of N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine. mdpi.com This synthesis is achieved through a two-step process starting from 3,5-bis(trifluoromethyl)benzylamine and 1-fluoro-2-nitrobenzene, followed by catalytic hydrogenation. mdpi.com The resulting diamine is a key intermediate for creating arylbenzimidazoles and other heterocyclic systems. mdpi.com This demonstrates the role of trifluoromethylated benzylamines as foundational components for constructing intricate molecular architectures.

The general reactivity of benzylamines allows for a variety of chemical transformations, including N-alkylation, acylation, and participation in condensation reactions. These reactions enable the incorporation of the N-Methyl-3-(trifluoromethyl)phenylmethyl moiety into a diverse range of organic molecules.

Synthesis of Functional Materials and Polymers

The unique properties conferred by the trifluoromethyl group, such as thermal stability, chemical resistance, and altered electronic characteristics, make this compound an attractive component in the design of functional materials and polymers. Although specific polymers derived directly from this compound are not widely reported, the use of related trifluoromethylated aromatic diamines in polymer synthesis is well-established.

For example, triphenylamine-based diamines, which can be synthesized from precursors like trifluoromethylated benzylamines, are important monomers for producing aromatic polyamides. mdpi.com These polymers often exhibit enhanced solubility, thermal stability, and specific optical or electronic properties. The incorporation of the trifluoromethyl group can influence the polymer's dielectric constant, refractive index, and gas permeability, making them suitable for applications in electronics, aerospace, and separation membranes. The synthesis of N-(3,5-bis(trifluoromethyl)benzyl)stearamide also points to the creation of amide-containing molecules that could be building blocks for polyamide materials. mdpi.com

Monomer/Building Block Resulting Material Class Potential Applications
N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamineArylbenzimidazolesOrganic Light-Emitting Diodes (OLEDs) mdpi.com
Triphenylamine-based diaminesAromatic PolyamidesHigh-performance plastics, specialty films mdpi.com
N-(3,5-bis(trifluoromethyl)benzyl)stearamideFatty Acid AmidesPotential precursors for polymers and bioactive molecules mdpi.com

Development of Fluorescent Probes

The development of fluorescent probes for biological imaging and sensing is a significant area of chemical research. documentsdelivered.comnih.gov While there is no direct evidence of this compound being used in a published fluorescent probe, its structural features suggest potential applicability. The trifluoromethyl group can modulate the electronic properties of a fluorophore, potentially influencing its absorption and emission wavelengths, quantum yield, and photostability.

The general strategy for creating such probes often involves coupling an amine-containing fragment, like this compound, to a known fluorophore core. rsc.orgnih.gov The benzylamine moiety could serve as a linker or as part of a recognition unit that interacts with a specific analyte or biological target. The synthesis of fluorescent probes for protein prenylation and for targeting the NLRP3 inflammasome demonstrates the modular nature of probe design, where different amine-containing building blocks can be incorporated to tune the probe's properties. nih.govresearchgate.net

Intermediates in Agricultural Chemistry (Implied by broad utility of trifluoromethylated compounds)

The synthesis of N-trifluoromethyl compounds is a significant area of research in agrochemistry. researchgate.net Benzylamine derivatives are versatile intermediates that can be modified to produce a wide array of active ingredients. The N-methyl group and the trifluoromethyl-substituted phenyl ring in this compound provide a scaffold that can be further functionalized to create novel pesticide candidates.

Role in Catalysis (e.g., Organocatalysis)

In the field of catalysis, particularly organocatalysis, chiral amines and their derivatives are frequently employed as catalysts or ligands. While there are no specific reports of this compound being used as an organocatalyst, the broader class of benzylamines has been explored in this context.

For organocatalytic applications, a chiral version of this compound would likely be required. The electronic nature of the trifluoromethyl group could influence the basicity and steric environment of the amine, which are critical factors in determining the catalyst's activity and selectivity. For instance, benzene-1,2-diamine derivatives, which can be synthesized from trifluoromethylated benzylamines, have been investigated as hydrogen bond donors in non-covalent organocatalysis. mdpi.com This suggests a potential, albeit indirect, role for this class of compounds in the development of new catalytic systems.

Q & A

Basic Questions

Q. What are the established synthetic routes for N-Methyl-3-(trifluoromethyl)benzylamine, and how can researchers optimize reaction conditions for high yields?

  • Methodology :

  • Reductive Amination : React 3-(trifluoromethyl)benzaldehyde with methylamine under reducing conditions (e.g., sodium borohydride or hydrogen gas with Pd/C catalyst). Monitor pH to prevent over-reduction .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
    • Key Parameters :
  • Temperature: 25–50°C for reductive amination.
  • Solvent: Polar aprotic solvents (e.g., DMF) enhance reactivity of the trifluoromethyl group .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy :

  • ¹H NMR : Methylamine protons (δ 2.3–2.5 ppm) and aromatic protons (δ 7.2–7.8 ppm).
  • ¹⁹F NMR : Distinct triplet for CF₃ group (δ -63 to -67 ppm) .
    • Mass Spectrometry : ESI-MS (expected [M+H]⁺ at m/z 190.18) .
    • FT-IR : Stretching vibrations for C-F (1100–1200 cm⁻¹) and N-H (3300–3500 cm⁻¹) .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Under inert atmosphere (argon or nitrogen) at 2–8°C to prevent oxidation of the amine group .
  • Safety : Use PPE (gloves, goggles) and fume hoods. Neutralize spills with dilute acetic acid .

Advanced Questions

Q. How does the trifluoromethyl group influence regioselectivity in electrophilic substitution reactions of this compound?

  • Electronic Effects : The CF₃ group is a strong electron-withdrawing meta-director. Nitration or halogenation favors the 5-position on the benzene ring .
  • Experimental Design :

  • Use HNO₃/H₂SO₄ for nitration. Monitor reaction progress with TLC (Rf ~0.4 in 3:1 hexane/EtOAc).
  • Confirm regiochemistry via NOE NMR or X-ray crystallography .

Q. What strategies mitigate steric hindrance during nucleophilic substitution reactions involving this compound?

  • Solvent Choice : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity and reduce steric crowding .
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems .
  • Temperature : Elevated temperatures (80–100°C) overcome activation barriers but may require reflux under inert conditions .

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

  • Docking Studies : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., cytochrome P450). The CF₃ group enhances hydrophobic binding pockets .
  • Parameters :

  • Grid box size: 20 ų centered on the active site.
  • Scoring function: AMBER force field for energy minimization .

Q. How do structural analogs (e.g., chloro vs. trifluoromethyl derivatives) compare in bioactivity assays?

  • Comparative Table :

CompoundSubstituentsLogPIC₅₀ (μM)
N-Methyl-3-CF₃-benzylamineCF₃, CH₃NH2.112.3
2,6-Dichloro analogCl, CH₃NH2.8>50
  • Analysis : The CF₃ group reduces hydrophobicity (lower LogP) but improves target specificity due to electronic effects .

Q. How to resolve contradictions in cytotoxicity data for this compound across cell lines?

  • Troubleshooting :

  • Metabolic Stability : Test in liver microsomes to assess CYP450-mediated degradation .
  • Membrane Permeability : Use Caco-2 cell assays; the CF₃ group may enhance permeability via passive diffusion .
    • Controls : Include positive controls (e.g., doxorubicin) and validate with ATP-based viability assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-3-(trifluoromethyl)benzylamine
Reactant of Route 2
Reactant of Route 2
N-Methyl-3-(trifluoromethyl)benzylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.